5-Azido-2-methylbenzonitrile
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Overview
Description
5-Azido-2-methylbenzonitrile is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a methyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-methylbenzonitrile typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 5-bromo-2-methylbenzonitrile, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction conditions usually involve moderate temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring safety protocols due to the potentially explosive nature of azides, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Azido-2-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, replacing other leaving groups on the benzene ring.
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes in the presence of copper catalysts (CuSO₄, sodium ascorbate).
Major Products Formed
Reduction: 5-Amino-2-methylbenzonitrile.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
5-Azido-2-methylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing heterocycles, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The azido group can be used in click chemistry to create functional materials and polymers with specific properties.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and diagnostic agents.
Mechanism of Action
The mechanism of action of 5-Azido-2-methylbenzonitrile primarily involves its reactivity due to the azido group. The azido group is a good nucleophile and can participate in various substitution and addition reactions. In biological systems, azides can act as precursors to amines, which can then interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylbenzonitrile: Similar structure but with an amino group instead of an azido group.
5-Iodo-2-methylbenzonitrile: Contains an iodine atom instead of an azido group.
5-Hydroxy-2-methylbenzonitrile: Features a hydroxyl group in place of the azido group.
Uniqueness
5-Azido-2-methylbenzonitrile is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. The azido group can be easily converted to other functional groups, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6N4 |
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Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-azido-2-methylbenzonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-2-3-8(11-12-10)4-7(6)5-9/h2-4H,1H3 |
InChI Key |
JNERPLFWWSDDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=[N+]=[N-])C#N |
Origin of Product |
United States |
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